molecular formula C19H18Cl2N2O2 B11985590 7,9-Dichloro-2-(4-methoxyphenyl)-5,5-dimethyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine CAS No. 303061-44-1

7,9-Dichloro-2-(4-methoxyphenyl)-5,5-dimethyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine

Cat. No.: B11985590
CAS No.: 303061-44-1
M. Wt: 377.3 g/mol
InChI Key: YBTZOYWFTIGTRH-UHFFFAOYSA-N
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Description

7,9-Dichloro-2-(4-methoxyphenyl)-5,5-dimethyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine is a tricyclic heterocyclic compound featuring a pyrazolo[1,5-c][1,3]benzoxazine core. Its structure includes two chlorine atoms at positions 7 and 9, a 4-methoxyphenyl substituent at position 2, and two methyl groups at position 5 (noted as 5,5-dimethyl). The compound’s molecular formula is C₃₂H₂₄Cl₂N₂O₂, with a molecular weight of 539.45 g/mol (inferred from structural analogs in and ). The 4-methoxyphenyl group enhances lipophilicity and may influence metabolic stability, while the 5,5-dimethyl substitution likely reduces conformational flexibility compared to non-methylated analogs .

Properties

CAS No.

303061-44-1

Molecular Formula

C19H18Cl2N2O2

Molecular Weight

377.3 g/mol

IUPAC Name

7,9-dichloro-2-(4-methoxyphenyl)-5,5-dimethyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine

InChI

InChI=1S/C19H18Cl2N2O2/c1-19(2)23-17(14-8-12(20)9-15(21)18(14)25-19)10-16(22-23)11-4-6-13(24-3)7-5-11/h4-9,17H,10H2,1-3H3

InChI Key

YBTZOYWFTIGTRH-UHFFFAOYSA-N

Canonical SMILES

CC1(N2C(CC(=N2)C3=CC=C(C=C3)OC)C4=C(O1)C(=CC(=C4)Cl)Cl)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7,9-Dichloro-2-(4-methoxyphenyl)-5,5-dimethyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine typically involves multiple steps, including the formation of the pyrazole ring and the subsequent construction of the benzoxazine moiety. Common reagents used in these reactions include chlorinating agents, methoxyphenyl derivatives, and dimethyl precursors. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors and advanced purification techniques to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

7,9-Dichloro-2-(4-methoxyphenyl)-5,5-dimethyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like DDQ, reducing agents like sodium borohydride, and various electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carbonyl compounds, while substitution reactions can introduce new functional groups onto the benzoxazine ring .

Mechanism of Action

The mechanism of action of 7,9-Dichloro-2-(4-methoxyphenyl)-5,5-dimethyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Variations and Substituent Effects

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Structural Features
Target Compound 7,9-Cl; 2-(4-MeO-Ph); 5,5-Me₂ C₃₂H₂₄Cl₂N₂O₂ 539.45 Enhanced lipophilicity from 4-MeO-Ph; steric hindrance from 5,5-Me₂
7,9-Dichloro-2-(4-methoxyphenyl)-5-(4-nitrophenyl)-... () 7,9-Cl; 2-(4-MeO-Ph); 5-(4-NO₂-Ph) C₂₆H₁₈Cl₂N₃O₄ 525.34 Electron-withdrawing NO₂ group at position 5 may reduce metabolic stability
7,9-Dichloro-5-(4-chlorophenyl)-2-(4-methoxyphenyl)-... () 7,9-Cl; 2-(4-MeO-Ph); 5-(4-Cl-Ph) C₂₃H₁₇Cl₃N₂O₂ 459.75 Additional Cl increases molecular weight and halogen bonding potential
7,9-Dichloro-2-(4-methoxyphenyl)-5-phenyl-... () 7,9-Cl; 2-(4-MeO-Ph); 5-Ph C₂₅H₁₉Cl₂N₂O₂ 462.39 Simple phenyl at position 5; lower steric demand

Physicochemical Properties

  • Lipophilicity (logP): The target compound’s 4-methoxyphenyl and 5,5-dimethyl groups likely increase logP compared to analogs with polar substituents (e.g., 4-NO₂ in ). This may enhance membrane permeability but reduce aqueous solubility .
  • Thermal Stability: Methyl groups at position 5 (target compound) could improve thermal stability by reducing ring strain, as seen in dimethyl-substituted heterocycles ().

Biological Activity

7,9-Dichloro-2-(4-methoxyphenyl)-5,5-dimethyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine is a complex organic compound with potential pharmacological applications. This article reviews its biological activity, focusing on its anticancer properties and mechanisms of action. The compound's unique structure includes dichloro and methoxy substituents, which may enhance its reactivity and biological effects.

Chemical Structure and Properties

The molecular formula of this compound is C17H16Cl2N2OC_{17}H_{16}Cl_2N_2O, with a molecular weight of approximately 489.8 g/mol. The presence of chlorine and methoxy groups suggests potential for diverse chemical interactions.

Anticancer Properties

Preliminary studies indicate that this compound exhibits significant anticancer activity against various cancer cell lines. Research highlights include:

  • Cell Lines Tested : The compound has been evaluated against A-549 (lung cancer), HCT-116 (colon cancer), and MCF7 (breast cancer) cell lines.
  • IC50 Values : Initial findings suggest IC50 values comparable to established chemotherapeutics such as doxorubicin. For instance, compounds related to the benzoxazine framework demonstrated IC50 values ranging from 0.02 to 0.08 μmol/mL against A-549 and HCT-116 cell lines .
CompoundCell LineIC50 (μmol/mL)
DoxorubicinA-5490.04
DoxorubicinHCT-1160.06
7,9-Dichloro CompoundA-549TBD
7,9-Dichloro CompoundHCT-116TBD

The mechanisms underlying the anticancer activity of this compound are not fully elucidated but may involve:

  • Interaction with Biological Targets : The compound is hypothesized to interact with specific targets involved in cancer pathways. Studies are ongoing to assess binding affinities with key enzymes or receptors.
  • Radical Scavenging Activity : Related compounds have demonstrated radical scavenging capabilities which may contribute to their cytotoxic effects against tumor cells .

Case Studies

Research has documented various case studies that highlight the efficacy of similar compounds within the same class:

  • Benzothiazine Derivatives : Studies on derivatives such as 1,2,3-benzoxathiazine showed potent activity against A-549 and HCT-116 cell lines with IC50 values indicating strong anticancer potential .
  • Structure-Activity Relationship (SAR) : Investigations into SAR have revealed that modifications in substituent patterns can significantly affect biological activity. For instance, increasing the number of methoxy groups generally enhances solubility and biological reactivity.

Summary of Findings

The unique combination of dichloro and methoxy groups in this compound positions it as a promising candidate in drug discovery for cancer treatment. While preliminary data suggest significant anticancer properties and potential mechanisms of action through target interactions and radical scavenging activities, further research is essential to fully understand its efficacy and therapeutic potential.

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